Cas no 69703-21-5 (methyl 2-(2-hydroxypropan-2-yl)benzofuran-5-carboxylate)

Methyl 2-(2-hydroxypropan-2-yl)benzofuran-5-carboxylate is a benzofuran derivative featuring a carboxylate ester at the 5-position and a tertiary hydroxyalkyl group at the 2-position. This structure imparts reactivity suitable for further functionalization, making it a valuable intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. The presence of both hydroxyl and ester groups enhances its versatility in coupling reactions, ester hydrolysis, or nucleophilic substitutions. Its benzofuran core contributes to potential biological activity, often explored in drug discovery. The compound's stability under standard conditions and well-defined synthetic route ensure consistent quality for research and industrial use.
methyl 2-(2-hydroxypropan-2-yl)benzofuran-5-carboxylate structure
69703-21-5 structure
Product Name:methyl 2-(2-hydroxypropan-2-yl)benzofuran-5-carboxylate
CAS No:69703-21-5
MF:C13H14O4
MW:234.247864246368
MDL:MFCD26395571
CID:2146990
PubChem ID:57700220
Update Time:2025-10-31

methyl 2-(2-hydroxypropan-2-yl)benzofuran-5-carboxylate Chemical and Physical Properties

Names and Identifiers

    • methyl 2-(2-hydroxypropan-2-yl)benzofuran-5-carboxylate
    • SCHEMBL979485
    • MFCD26395571
    • METHYL 2-(2-HYDROXYPROPAN-2-YL)-1-BENZOFURAN-5-CARBOXYLATE
    • 2-(1-Hydroxy-1-methyl-ethyl)-benzofuran-5-carboxylic acid methyl ester
    • DB-326562
    • 2-(1-Hydroxy-1-methylethyl)-benzofuran-5-carboxylic acid methyl ester
    • 69703-21-5
    • MDL: MFCD26395571
    • Inchi: 1S/C13H14O4/c1-13(2,15)11-7-9-6-8(12(14)16-3)4-5-10(9)17-11/h4-7,15H,1-3H3
    • InChI Key: ODLFCBQXOZIBEY-UHFFFAOYSA-N
    • SMILES: O1C2C=CC(C(=O)OC)=CC=2C=C1C(C)(C)O

Computed Properties

  • Exact Mass: 234.08920892Da
  • Monoisotopic Mass: 234.08920892Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 300
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 59.7Ų

Experimental Properties

  • Density: 1.2±0.1 g/cm3
  • Boiling Point: 356.8±27.0 °C at 760 mmHg
  • Flash Point: 169.6±23.7 °C
  • Vapor Pressure: 0.0±0.8 mmHg at 25°C

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Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
abcr
AB470345-1 g
2-(1-Hydroxy-1-methyl-ethyl)-benzofuran-5-carboxylic acid methyl ester
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€651.60 2023-07-18
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2-(1-Hydroxy-1-methyl-ethyl)-benzofuran-5-carboxylic acid methyl ester; .
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2-(1-Hydroxy-1-methyl-ethyl)-benzofuran-5-carboxylic acid methyl ester; .
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(CAS:69703-21-5)methyl 2-(2-hydroxypropan-2-yl)benzofuran-5-carboxylate
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Quantity:1g/5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:22
Price ($):386.0/1094.0
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Additional information on methyl 2-(2-hydroxypropan-2-yl)benzofuran-5-carboxylate

Introduction to Methyl 2-(2-hydroxypropan-2-yl)benzofuran-5-carboxylate (CAS No. 69703-21-5)

Methyl 2-(2-hydroxypropan-2-yl)benzofuran-5-carboxylate, a compound with the chemical formula C₁₁H₁₂O₄, is a significant molecule in the field of pharmaceutical chemistry and bioorganic synthesis. This compound is characterized by its unique structural features, which include a benzofuran core and a hydroxypropan-2-yl side chain, making it a versatile intermediate in the development of various bioactive molecules.

The CAS number 69703-21-5 provides a unique identifier for this compound, ensuring precise classification and reference in scientific literature and industrial applications. The benzofuran moiety is particularly noteworthy, as it is a common pharmacophore in many natural products and synthetic drugs. Its aromatic system contributes to the compound's stability and reactivity, making it a valuable building block in organic synthesis.

In recent years, there has been growing interest in the development of novel benzofuran derivatives due to their potential biological activities. Specifically, compounds containing a hydroxyl group on the side chain have shown promise in various therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer applications. The hydroxypropan-2-yl group in Methyl 2-(2-hydroxypropan-2-yl)benzofuran-5-carboxylate introduces functionality that can be further modified to enhance specific biological properties.

One of the most compelling aspects of this compound is its utility as a precursor in the synthesis of more complex molecules. For instance, researchers have utilized derivatives of benzofuran to develop new drugs targeting neurological disorders. The structural flexibility of the benzofuran ring allows for modifications that can fine-tune interactions with biological targets, such as enzymes and receptors. This adaptability has made it a cornerstone in medicinal chemistry research.

Recent studies have highlighted the importance of Methyl 2-(2-hydroxypropan-2-yl)benzofuran-5-carboxylate in the development of innovative therapeutic strategies. A notable example comes from research published in leading journals, which demonstrated its role in synthesizing novel compounds with enhanced bioavailability and reduced toxicity. These findings underscore the compound's significance in drug discovery pipelines.

The synthesis of Methyl 2-(2-hydroxypropan-2-yl)benzofuran-5-carboxylate involves multi-step organic reactions that highlight the compound's synthetic utility. The process typically begins with the formation of the benzofuran core through cyclization reactions, followed by functionalization at the 5-position with a carboxylate group. The introduction of the hydroxypropan-2-yl side chain is achieved through selective alkylation or other coupling reactions. These synthetic pathways showcase the compound's versatility and its potential for further chemical manipulation.

In addition to its pharmaceutical applications, Methyl 2-(2-hydroxypropan-2-yl)benzofuran-5-carboxylate has found utility in material science and agrochemical research. Its structural motifs are reminiscent of natural products that exhibit interesting physical properties, making it a candidate for developing advanced materials or crop protection agents. The hydroxyl group, in particular, contributes to hydrogen bonding capabilities, which can be exploited in various applications.

The future prospects for Methyl 2-(2-hydroxypropan-2-yl)benzofuran-5-carboxylate are promising, given its broad range of potential applications. Ongoing research aims to explore new synthetic routes that improve yield and efficiency while maintaining structural integrity. Collaborative efforts between academic institutions and pharmaceutical companies are likely to drive innovation in this area, leading to novel derivatives with tailored biological activities.

As our understanding of molecular interactions continues to evolve, compounds like Methyl 2-(2-hydroxypropan-2-yl)benzofuran-5-carboxylate will play an increasingly important role in addressing global health challenges. Their unique structural features offer opportunities for designing molecules that interact selectively with biological targets, thereby improving therapeutic outcomes. This underscores the enduring relevance of benzofuran derivatives in modern chemistry and medicine.

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Amadis Chemical Company Limited
(CAS:69703-21-5)methyl 2-(2-hydroxypropan-2-yl)benzofuran-5-carboxylate
A1172274
Purity:99%/99%
Quantity:1g/5g
Price ($):386.0/1094.0
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